Dimethyl (4-bromobut-2-en-1-yl)(but-1-yn-1-yl)propanedioate
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Overview
Description
Dimethyl (4-bromobut-2-en-1-yl)(but-1-yn-1-yl)propanedioate is an organic compound with a complex structure that includes both alkyne and alkene functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (4-bromobut-2-en-1-yl)(but-1-yn-1-yl)propanedioate typically involves multi-step organic reactions. One common method involves the alkylation of dimethyl malonate with 4-bromobut-2-en-1-yl and but-1-yn-1-yl groups. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide in anhydrous solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) to facilitate the deprotonation and subsequent nucleophilic substitution .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through techniques such as column chromatography or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Dimethyl (4-bromobut-2-en-1-yl)(but-1-yn-1-yl)propanedioate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the alkyne and alkene groups to alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride or potassium tert-butoxide in anhydrous solvents.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Dimethyl (4-bromobut-2-en-1-yl)(but-1-yn-1-yl)propanedioate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals due to its ability to undergo various chemical transformations.
Material Science: It can be used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of Dimethyl (4-bromobut-2-en-1-yl)(but-1-yn-1-yl)propanedioate involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, while the alkyne and alkene groups can participate in addition reactions. The molecular targets and pathways involved depend on the specific reactions and conditions used .
Comparison with Similar Compounds
Similar Compounds
Dimethyl (4-bromobut-2-en-1-yl)malonate: Similar structure but lacks the alkyne group.
Dimethyl (but-1-yn-1-yl)malonate: Similar structure but lacks the alkene group.
Dimethyl (4-bromobutyl)malonate: Similar structure but lacks both the alkyne and alkene groups.
Properties
CAS No. |
802918-66-7 |
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Molecular Formula |
C13H17BrO4 |
Molecular Weight |
317.17 g/mol |
IUPAC Name |
dimethyl 2-(4-bromobut-2-enyl)-2-but-1-ynylpropanedioate |
InChI |
InChI=1S/C13H17BrO4/c1-4-5-8-13(11(15)17-2,12(16)18-3)9-6-7-10-14/h6-7H,4,9-10H2,1-3H3 |
InChI Key |
XQHBPKROFCSZOD-UHFFFAOYSA-N |
Canonical SMILES |
CCC#CC(CC=CCBr)(C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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